2-Acetoxy-4'-propoxybenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(4-propoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-12-21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(2)19/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKQURPJYJBGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641586 | |
| Record name | 2-(4-Propoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-54-1 | |
| Record name | 2-(4-Propoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30641586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthetic Routes to 2-Acetoxy-4'-propoxybenzophenone
The most plausible and direct synthetic route to this compound initiates from a readily available starting material, 2,4'-dihydroxybenzophenone (B1584288). The synthesis is conceptually a two-step process involving O-propoxylation and O-acetylation. The sequence of these steps is crucial for an efficient synthesis.
Strategic Considerations for Acetylation and Propoxylation Reactions
The synthesis of this compound from 2,4'-dihydroxybenzophenone requires the selective functionalization of two distinct hydroxyl groups. The phenolic hydroxyl group at the 2-position is intramolecularly hydrogen-bonded to the carbonyl oxygen, which influences its reactivity compared to the 4'-hydroxyl group.
A key strategic decision is the order of the propoxylation and acetylation reactions.
Route A: Propoxylation followed by Acetylation: This is generally the preferred route. The selective propoxylation of the more accessible and typically more nucleophilic 4'-hydroxyl group can be achieved first. The resulting intermediate, 2-hydroxy-4'-propoxybenzophenone, can then be acetylated at the 2-position. This sequence avoids potential complications such as the hydrolysis of the acetate (B1210297) group under the conditions required for propoxylation.
Route B: Acetylation followed by Propoxylation: While possible, this route is less common. The initial acetylation of the 2-hydroxyl group would yield 2-acetoxy-4'-hydroxybenzophenone. Subsequent propoxylation of the remaining hydroxyl group would be required. However, the basic conditions often employed for ether synthesis could potentially lead to the cleavage of the ester bond.
The choice of reagents is also critical. For propoxylation, common alkylating agents include 1-bromopropane (B46711) or 1-iodopropane (B42940) in the presence of a base. For acetylation, acetic anhydride (B1165640) or acetyl chloride are standard reagents, often used with a base or an acid catalyst. ucalgary.ca
Optimization of Reaction Conditions and Reagent Selection
The optimization of reaction conditions is paramount to maximize the yield and purity of this compound.
For the propoxylation of 2,4'-dihydroxybenzophenone:
A typical procedure involves the reaction of 2,4'-dihydroxybenzophenone with a propyl halide in the presence of a base. The choice of base and solvent significantly impacts the selectivity and reaction rate.
| Parameter | Variation | Expected Outcome |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Stronger bases like NaH may lead to faster reaction but lower selectivity. K₂CO₃ offers a good balance. |
| Solvent | Acetone, DMF, Acetonitrile | Polar aprotic solvents like DMF can accelerate the reaction but may be harder to remove. Acetone is a common and effective choice. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase the reaction rate but may also promote side reactions. Optimization is key. |
| Stoichiometry | 1.0-1.2 equivalents of propyl halide | A slight excess of the alkylating agent can drive the reaction to completion. |
For the acetylation of 2-hydroxy-4'-propoxybenzophenone:
The acetylation of the remaining hydroxyl group is typically a high-yielding reaction.
| Parameter | Variation | Expected Outcome |
| Reagent | Acetic Anhydride, Acetyl Chloride | Both are effective. Acetic anhydride is often preferred for its lower cost and easier handling. |
| Catalyst/Base | Pyridine, Triethylamine, DMAP | Pyridine can act as both a base and a solvent. Catalytic amounts of DMAP can significantly accelerate the reaction. |
| Solvent | Dichloromethane, Chloroform, Pyridine | An inert solvent is typically used unless the base (e.g., pyridine) can also serve as the solvent. |
| Temperature | 0 °C to Room Temperature | The reaction is often exothermic and may require initial cooling. |
Purification and Isolation Protocols for the Target Compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, reagents, and byproducts. A standard workup procedure involves quenching the reaction, followed by extraction and washing.
Typical Purification Steps:
Aqueous Workup: The reaction mixture is typically treated with water or a dilute acid/base solution to neutralize any remaining reagents and facilitate the separation of the organic product from water-soluble impurities.
Extraction: The product is extracted into an organic solvent such as ethyl acetate or dichloromethane.
Washing: The organic layer is washed sequentially with water and brine to remove any residual water-soluble impurities.
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
For high purity, chromatographic techniques are often employed.
| Technique | Stationary Phase | Mobile Phase (Eluent System) |
| Column Chromatography | Silica Gel | A gradient of ethyl acetate in hexane (B92381) (e.g., 5% to 20% ethyl acetate) is commonly used. |
| Recrystallization | - | A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is used to obtain crystalline solid. |
The purity of the final product is typically assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Synthesis of Structurally Modified this compound Derivatives
The structural modification of this compound allows for the fine-tuning of its physicochemical and biological properties. Modifications can be targeted at either the acetoxy moiety or the propoxy side chain.
Tailoring of the Acetoxy Moiety
The acetoxy group can be readily modified. A common strategy involves the hydrolysis of the ester to regenerate the 2-hydroxyl group, followed by re-acylation with different acylating agents.
Synthetic Scheme for Acetoxy Moiety Diversification:
Hydrolysis: this compound is treated with a base (e.g., NaOH or K₂CO₃ in methanol/water) or an acid (e.g., HCl in methanol) to yield 2-hydroxy-4'-propoxybenzophenone.
Re-acylation: The resulting phenol (B47542) is then reacted with a variety of acyl chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) in the presence of a base to introduce different acyl groups at the 2-position.
| Acylating Agent | Resulting Derivative |
| Propionyl chloride | 2-(Propionyloxy)-4'-propoxybenzophenone |
| Butyryl chloride | 2-(Butyryloxy)-4'-propoxybenzophenone |
| Benzoyl chloride | 2-(Benzoyloxy)-4'-propoxybenzophenone |
Diversification of the Propoxy Side Chain
Modification of the propoxy side chain typically requires more robust chemical transformations. One approach involves the cleavage of the propyl ether, followed by re-alkylation.
Synthetic Scheme for Propoxy Side Chain Diversification:
Ether Cleavage: The propoxy group can be cleaved using strong acids like HBr or BBr₃ to yield 2-acetoxy-4'-hydroxybenzophenone. This reaction needs to be carefully controlled to avoid the cleavage of the acetate ester. Alternatively, starting from 2,4'-dihydroxybenzophenone is a more direct approach to introduce diverse alkoxy chains.
Re-alkylation: The resulting 4'-hydroxyl group can then be alkylated with various alkyl halides (e.g., ethyl bromide, butyl bromide) under Williamson ether synthesis conditions (a base such as K₂CO₃ in a polar aprotic solvent).
| Alkylating Agent | Resulting Derivative |
| Ethyl bromide | 2-Acetoxy-4'-ethoxybenzophenone |
| Butyl bromide | 2-Acetoxy-4'-butoxybenzophenone |
| Benzyl bromide | 2-Acetoxy-4'-(benzyloxy)benzophenone |
These synthetic strategies provide a versatile platform for creating a library of this compound derivatives with tailored properties for various scientific and industrial applications.
Substitution Pattern Variations on the Benzophenone (B1666685) Core
The benzophenone scaffold allows for extensive functionalization, with substituents on either phenyl ring significantly influencing the molecule's physicochemical properties and reactivity. The acetoxy group at the 2-position and the propoxy group at the 4'-position of the target compound are key features, but variations are common in synthetic campaigns to create analogs with tailored characteristics.
Alkoxy groups (-OR), such as the propoxy group in this compound, are electron-donating through resonance. This property can reduce the electrophilicity of the benzophenone carbonyl group but often improves solubility in nonpolar solvents. Varying the length of the alkyl chain in the alkoxy group (e.g., from methoxy (B1213986) to hexyloxy) systematically modifies lipophilicity and can be crucial for applications where membrane permeability or solubility in specific media is desired.
Conversely, introducing electron-withdrawing groups, such as bromo (-Br) substituents, at the 4'-position increases the electrophilicity of the carbonyl carbon. This enhanced reactivity can be advantageous for subsequent nucleophilic substitution reactions. The interplay between electron-donating and electron-withdrawing groups across the benzophenone core allows chemists to fine-tune the molecule's reactivity for specific synthetic goals.
| Substituent at 4'-position | Electronic Effect | Influence on Reactivity & Properties | Example Compound |
| Propoxy (-OPr) | Electron-donating | Reduces reactivity, improves nonpolar solubility | This compound |
| Methoxy (-OMe) | Electron-donating | Higher polarity compared to longer alkoxy chains | 2-Acetoxy-4'-methoxybenzophenone |
| Phenoxy (-OPh) | Electron-donating | Influences steric and electronic properties | 2-Acetoxy-4'-phenoxybenzophenone |
| Bromo (-Br) | Electron-withdrawing | Increases electrophilicity, facilitates nucleophilic substitution | 2-Acetoxy-4'-bromobenzophenone |
Design and Synthesis of Polymerizable Benzophenone Derivatives
The benzophenone moiety is a well-known photoinitiator, making its derivatives valuable for creating cross-linked polymers and for photoaffinity labeling. The design of polymerizable benzophenone derivatives involves incorporating a reactive group, such as a vinyl or acrylate (B77674) moiety, that can participate in polymerization reactions.
One strategy involves synthesizing a benzophenone derivative with a linker that can be attached to a surface or another polymer. For instance, 4-(3-triethoxypropoxy)benzophenone has been synthesized and used as a linker to immobilize polymers on glass substrates through photoinitiated radical cross-linking. acs.org The triethoxysilane (B36694) group allows for covalent attachment to the substrate, while the benzophenone group initiates the cross-linking of a polymer upon UV exposure. acs.org
Another approach focuses on incorporating the benzophenone unit directly into a larger molecule that can then be used in photolabeling studies, a process analogous to polymerization on a biological substrate. In the design of calcitonin (CT) analogs for photoaffinity labeling, hydrophobic amino acid residues within the peptide were replaced with Lys(ε-p-benzoylbenzoyl), which contains a benzophenone group. nih.gov These analogs retained high biological activity and, upon photolysis, covalently cross-linked to the calcitonin receptor, demonstrating a highly specialized application of a polymerizable benzophenone derivative. nih.gov
Solid-Phase Organic Synthesis Approaches for Analog Libraries
The creation of chemical libraries containing numerous analogs of a lead compound is a cornerstone of modern drug discovery and materials science. Solid-phase organic synthesis (SPOS) is a powerful technique for generating such libraries efficiently. While SPOS is most famously used for peptides and oligonucleotides, its principles have been applied to the synthesis of small organic molecules, including benzophenone derivatives.
For example, solution-phase parallel synthesis, a related high-throughput technique, was used to generate a library of 218 benzophenone-tetraamides to screen for antibiotic activity. nih.gov This approach allows for the rapid creation of diverse structures by systematically varying the building blocks at different positions on the benzophenone scaffold. nih.gov
Similarly, the synthesis of benzophenone-thiazole derivatives has been achieved through multi-step sequences that are amenable to library generation. mdpi.comnih.gov By starting with a variety of substituted benzophenones and reacting them with different reagents in subsequent steps, a library of analogs can be produced for biological screening. mdpi.com These methods highlight how the systematic variation of substituents on the benzophenone core can be scaled up to produce large numbers of related compounds for structure-activity relationship (SAR) studies.
Advanced Synthetic Techniques Applied to Acetoxybenzophenones
Beyond traditional methods, the synthesis of complex acetoxybenzophenones and their analogs increasingly relies on advanced techniques that offer greater efficiency, control, and complexity in a single operation.
Multi-Step Reaction Protocols and Cascade Reactions
Modern organic synthesis often involves multi-step reaction protocols where the product of one reaction becomes the substrate for the next, sometimes in a one-pot procedure to improve efficiency and reduce waste. truman.eduyoutube.com The synthesis of functionalized benzophenones frequently employs such sequences. For example, a general route to substituted benzophenones can involve the Friedel-Crafts acylation of an aromatic compound with a substituted benzoyl chloride, followed by further modifications. mdpi.com
More advanced strategies involve cascade reactions (or domino reactions), where a single event triggers a series of subsequent intramolecular reactions to rapidly build molecular complexity. researchgate.net An N-heterocyclic carbene (NHC)-catalyzed three-component cascade reaction, for instance, has been used to construct complex spirobenzofuranone-δ-lactones from simple precursors. researchgate.net While not directly yielding an acetoxybenzophenone, this demonstrates how cascade methodologies can be applied to create highly complex heterocyclic structures from building blocks related to benzophenones. Similarly, one-pot benzannulation reactions have been developed to synthesize multi-arylated benzophenones from ketones, alkynes, and α,β-unsaturated carbonyls in a single procedure. nih.gov These advanced protocols provide powerful tools for accessing novel benzophenone-based structures.
Organocatalytic Methods in Acetoxybenzophenone Synthesis
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. beilstein-journals.org A key advantage is the ability to perform asymmetric catalysis, producing one enantiomer of a chiral molecule selectively. nih.gov This is particularly relevant for synthesizing biologically active compounds.
The primary modes of organocatalysis involve the formation of reactive intermediates, such as enamines or iminium ions, from the reaction of a chiral amine catalyst (like L-proline) with a carbonyl compound. nih.govyoutube.com This activation lowers the LUMO of α,β-unsaturated aldehydes or ketones, facilitating reactions with nucleophiles. nih.gov For instance, the Hajos–Parrish–Eder–Sauer–Wiechert reaction is a classic example of a proline-catalyzed intramolecular aldol (B89426) reaction that creates two stereocenters with high control. youtube.com
While a specific organocatalytic synthesis for this compound is not prominently documented, the principles are directly applicable. The synthesis of chiral benzophenone derivatives, or their precursors, could be achieved by using organocatalysts to control the stereochemistry of key bond-forming steps, such as aldol or Michael reactions, in the synthetic sequence. beilstein-journals.orgyoutube.com The development of such methods represents a frontier in the synthesis of advanced acetoxybenzophenone analogs.
Chemical Reactivity and Mechanistic Investigations
Reactivity Profiling of the Acetoxy Functional Group
The acetoxy group (–OAc) attached to the phenyl ring at the 2-position is an ester functionality and, as such, is susceptible to a range of transformations common to aryl acetates. Its reactivity is influenced by the electron-withdrawing character of the adjacent benzoyl group.
Nucleophilic Displacement Reactions of the Acetoxy Moiety
The primary mode of reactivity for the acetoxy group is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the acetate (B1210297) group and the formation of a new bond at the acyl carbon.
One of the most common nucleophilic displacement reactions is hydrolysis, which can be catalyzed by either acid or base. Under basic conditions, a hydroxide (B78521) ion directly attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form a phenoxide and acetic acid. Subsequent workup protonates the phenoxide to yield the corresponding 2-hydroxy-4'-propoxybenzophenone. This reaction is effectively irreversible due to the resonance stabilization of the resulting phenoxide ion.
Aminolysis, the reaction with ammonia (B1221849) or primary/secondary amines, proceeds through a similar mechanism to yield amides. Likewise, transesterification can occur in the presence of an alcohol, typically under acidic or basic catalysis, to exchange the acetyl group for a different acyl group or the phenolic portion for a different alcohol. The acetoxy group enhances the electrophilicity of the compound, making it reactive in various substitution and coupling reactions.
Intramolecular and Intermolecular Acetyl Transfer Processes
Acetyl transfer reactions involving the acetoxy group can occur through both intramolecular and intermolecular pathways. A classic example of an intramolecular acetyl transfer in aryl acetates is the Fries rearrangement. While not specifically documented for 2-Acetoxy-4'-propoxybenzophenone, this reaction typically occurs under Lewis acid or Brønsted acid catalysis. The mechanism involves the formation of an acylium ion intermediate, which then re-attaches to the aromatic ring, usually at the ortho or para positions relative to the hydroxyl group. In this specific molecule, rearrangement could potentially lead to the formation of isomeric acetyl-hydroxy-propoxybenzophenones.
Intermolecular acetyl transfer can be observed during transesterification reactions, where the acetyl group is transferred from the phenol (B47542) to another alcohol molecule. This process is an equilibrium driven by the relative concentrations and nucleophilicity of the participating alcohols.
Cleavage Reactions Involving the Acetate Ester
The ester linkage is the most labile covalent bond in the molecule under many conditions, and its cleavage is a key reaction. This transformation regenerates the phenolic hydroxyl group, yielding 2-hydroxy-4'-propoxybenzophenone. This cleavage is fundamental as the resulting 2-hydroxybenzophenone (B104022) structure is a well-known class of ultraviolet (UV) absorbers.
Cleavage is most readily achieved by hydrolysis under alkaline conditions (e.g., using sodium hydroxide in an alcohol/water mixture). Acid-catalyzed hydrolysis is also effective but may require harsher conditions. masterorganicchemistry.com Furthermore, reductive cleavage of acetate esters can be accomplished using powerful reducing agents like lithium aluminum hydride, though this would also reduce the benzophenone (B1666685) carbonyl. Milder, more selective methods for acetate cleavage have been developed to avoid affecting other functional groups. organic-chemistry.org
Table 1: Representative Conditions for Aryl Acetate Cleavage
| Reagent System | Substrate Type | Typical Conditions | Product | Ref. |
| NaOH/MeOH/H₂O | Aryl Acetate | Room Temperature | Phenol | |
| Cp₂ZrCl₂/DIBAL-H | Primary Acetates | Toluene, Room Temp. | Alcohol | organic-chemistry.org |
| Na₂CO₃ | Phenols (Acylation) | MeCN, Reflux | Aryl Acetate | organic-chemistry.org |
This table presents generalized conditions for the cleavage of aryl and other acetates to illustrate common laboratory practices; specific conditions for this compound may vary.
Mechanistic Exploration of the Benzophenone Carbonyl Functionality
The benzophenone moiety is renowned for its rich and well-studied photochemistry, which is central to its application in photoinitiators and UV curing. The presence of the acetoxy and propoxy substituents modifies the electronic properties and, consequently, the photochemical behavior of the parent benzophenone structure.
Photochemical Pathways and Excited State Chemistry
The photochemistry of benzophenone is initiated by the absorption of UV light, which promotes an electron from a non-bonding orbital on the carbonyl oxygen to an antibonding π* orbital (an n→π* transition). rsc.org This creates an excited singlet state (S₁). For benzophenone and its derivatives, this singlet state undergoes extremely rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T₁). bgsu.edu
This triplet state is a diradical and is the primary reactive species in most benzophenone photochemistry. acs.org A hallmark reaction of the benzophenone triplet is hydrogen atom abstraction from suitable donor molecules (like alcohols or alkanes) to form a stabilized ketyl radical. rsc.org In the absence of an external hydrogen donor, intramolecular reactions can occur if a labile hydrogen is present on one of the substituents.
The propoxy group (–OPr) at the 4'-position is an electron-donating group, which can influence the energy of the excited states. Electron-donating groups tend to raise the energy of n→π* states and lower the energy of π→π* states. The acetoxy group at the 2-position, being ortho to the carbonyl, can exert both steric and electronic effects. Upon hydrolysis to the hydroxyl group, the molecule can undergo Excited-State Intramolecular Proton Transfer (ESIPT). In this process, the excited-state enol form transfers a proton to the carbonyl oxygen, forming a keto-tautomer that is responsible for the efficient dissipation of UV energy as heat, a key mechanism for UV stabilizers. frontiersin.orgnih.gov
Role of the Carbonyl Group in Electron Transfer Processes
The triplet excited state of benzophenone is a powerful oxidizing agent and can participate in electron transfer reactions. When irradiated in the presence of a suitable electron donor (such as an amine or a tertiary butoxide), the benzophenone triplet can accept an electron to form the benzophenone ketyl radical anion. acs.orgacs.org This process is fundamental to the function of Type II photoinitiators, where the radical generated from the electron donor initiates polymerization. nih.gov
The efficiency of this electron transfer is governed by the oxidation potential of the donor and the reduction potential of the excited-state benzophenone. The free energy change (ΔG_ET) for the process must be favorable (negative) for the reaction to proceed efficiently. nih.gov
While less common, the benzophenone triplet can also act as an electron donor in certain systems, highlighting its versatile redox capabilities in the excited state. rsc.org For this compound, the electron-donating propoxy group would slightly decrease the reduction potential of the benzophenone moiety, potentially modulating the rate and efficiency of electron transfer processes compared to the unsubstituted parent compound.
Table 2: Photophysical Properties of Benzophenone
| Property | Value | Description | Ref. |
| λ_max (n→π) | ~350 nm | Wavelength of maximum absorption for the n→π transition. | rsc.org |
| S₁ Lifetime | ~5 ps | Lifetime of the first excited singlet state before ISC. | bgsu.edu |
| T₁ Lifetime | ~μs-ms | Lifetime of the reactive triplet state (solvent dependent). | rsc.org |
| Intersystem Crossing (ISC) Quantum Yield | ~1.0 | Efficiency of conversion from the S₁ state to the T₁ state. | bgsu.edu |
| Triplet Energy (E_T) | ~69 kcal/mol | Energy of the triplet excited state. | rsc.org |
This table lists properties for the parent benzophenone molecule, which serves as the foundational chromophore for this compound.
Hydrogen Abstraction and Radical Formation Mechanisms
The triplet state of benzophenone derivatives, including this compound, behaves as a diradical, with unpaired electrons located on the carbonyl oxygen and the aromatic system. gordon.edu This excited state is a potent hydrogen abstractor. rsc.orgrsc.orgnih.gov The mechanism proceeds via the abstraction of a hydrogen atom from a suitable donor molecule by the electrophilic oxygen of the carbonyl group. This results in the formation of a ketyl radical, a species characterized by a hydroxyl group and a radical center on the adjacent carbon. gordon.eduyoutube.com
In the context of this compound, the reaction can be generalized as follows:
Photoexcitation: (C₆H₅COC₆H₄(OOCCH₃)(OC₃H₇)) → (C₆H₅COC₆H₄(OOCCH₃)(OC₃H₇))* (Singlet)
Intersystem Crossing: (C₆H₅COC₆H₄(OOCCH₃)(OC₃H₇))* (Singlet) → (C₆H₅COC₆H₄(OOCCH₃)(OC₃H₇))* (Triplet)
Hydrogen Abstraction: (C₆H₅COC₆H₄(OOCCH₃)(OC₃H₇))* (Triplet) + R-H → (C₆H₅C(OH)C₆H₄(OOCCH₃)(OC₃H₇))• + R•
The stability of the resulting ketyl radical is a crucial factor influencing the reaction rate. acs.orgnih.gov The presence of both the acetoxy and propoxy substituents on the benzophenone rings will modulate the electronic properties of the molecule and, consequently, the stability of this radical intermediate.
Influence of the Propoxy Substituent on Reaction Kinetics and Selectivity
The 4'-propoxy group, an alkoxy substituent, is an electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This electron donation increases the electron density on the benzophenone system. The impact of such substituents on the photoreduction kinetics of benzophenones has been a subject of study. acs.orgnih.gov
Alkoxy groups, like the propoxy group, can influence the reaction in several ways:
Increased stability of the ketyl radical: The electron-donating nature of the propoxy group can stabilize the electron-deficient center in the transition state leading to the ketyl radical, potentially increasing the rate of hydrogen abstraction.
Shift in excitation energy: Alkoxy substituents can cause a red-shift (shift to longer wavelengths) in the UV absorption spectrum, which may affect the efficiency of photoexcitation.
Influence on intersystem crossing: The rate of intersystem crossing can be affected by the nature of the substituents, which in turn influences the population of the reactive triplet state. nih.gov
Studies on di-para-methoxybenzophenone have shown a significant dependence of the photoreduction reaction rate on ring substitution. acs.orgnih.gov It is reasonable to infer that the propoxy group in this compound would exert a similar, albeit quantitatively different, influence. The larger steric bulk of the propoxy group compared to a methoxy (B1213986) group might also play a role in the approach of the hydrogen donor, thereby affecting selectivity.
Detailed Reaction Mechanism Elucidation
A comprehensive understanding of the reaction mechanism requires the identification of transient species and the characterization of the reaction pathway.
Identification of Key Intermediates
The primary and most crucial intermediate in the photoreduction of this compound is the triplet-excited state . Following its formation, the next key intermediate is the ketyl radical . The presence and lifetime of these intermediates can often be detected and studied using time-resolved spectroscopic techniques such as laser flash photolysis. bgsu.edunih.gov The ketyl radical can subsequently undergo further reactions, such as dimerization to form a pinacol, or react with other radical species in the medium. gordon.edu
Kinetic Studies and Rate Law Determination
The rate of the photoreduction of this compound would be expected to follow a rate law that is dependent on the concentration of the benzophenone derivative and the hydrogen donor. The rate can be expressed as:
Rate = k [this compound]* [R-H]
Hammett and Other Linear Free-Energy Relationship Analyses
The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org The equation is given by:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is characteristic of the reaction type. wikipedia.org
For this compound, a Hammett-type analysis could be employed to dissect the electronic effects of the 2-acetoxy and 4'-propoxy groups. The σ value for the 4'-propoxy group would be negative, indicating its electron-donating character. The σ value for the 2-acetoxy group would be more complex due to its proximity to the reaction center and potential for both inductive and resonance effects. A plot of the logarithm of the rate constants against the appropriate σ values for a series of related substituted benzophenones would yield a linear relationship, from which the ρ value could be determined. utexas.eduviu.ca This ρ value would provide insight into the charge development in the transition state of the hydrogen abstraction step. A positive ρ value would suggest that the reaction is facilitated by electron-withdrawing groups, while a negative ρ value would indicate facilitation by electron-donating groups.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
No experimental ¹H NMR data for 2-Acetoxy-4'-propoxybenzophenone is available in the searched scientific literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
No experimental ¹³C NMR data for this compound has been found in public databases or research articles.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)
A discussion on the application of 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is not possible without the underlying 1D and 2D spectral data.
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Specific FTIR absorption frequencies and their corresponding vibrational modes for this compound are not documented.
Raman Spectroscopy for Molecular Vibrational Fingerprinting
No Raman spectral data for this compound could be located to provide a molecular vibrational fingerprint.
Electronic Spectroscopy for Conjugation and Absorption Properties
Electronic spectroscopy, encompassing UV-Vis absorption and emission studies, is fundamental in understanding the electronic transitions and photophysical behavior of a molecule. For this compound, these techniques would reveal insights into its conjugation and potential as a photochemically active compound.
A comprehensive review of scientific literature and chemical databases reveals a notable absence of published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. Consequently, specific data regarding its absorption maxima (λmax), molar absorptivity (ε), and the nature of its electronic transitions (e.g., π → π* and n → π*) are not available. While benzophenone (B1666685) and its derivatives typically exhibit characteristic absorption bands, the precise influence of the 2-acetoxy and 4'-propoxy substituents on the electronic environment of this particular molecule has not been experimentally documented in the public domain.
Similarly, there is no specific information available in the reviewed literature concerning the fluorescence and phosphorescence emission properties of this compound. Data on its emission spectra, quantum yields, and excited-state lifetimes, which are crucial for understanding its de-excitation pathways and potential applications in areas like photochemistry and materials science, have not been reported.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.
A detailed mass spectral analysis providing information on the molecular ion peak and the fragmentation pathways for this compound is not present in the available scientific literature. While the molecular weight is known to be 298.33 g/mol , a documented mass spectrum that would confirm this and show characteristic fragmentation patterns—such as the loss of the acetoxy or propoxy groups—is not publicly accessible.
Table 1: Anticipated Molecular Weight Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₈H₁₈O₄ | 298.33 |
This table reflects the calculated molecular weight, not experimentally determined mass spectrometry data.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into bond lengths, bond angles, and intermolecular interactions.
There are no published X-ray crystallographic studies for this compound. Therefore, data regarding its crystal system, unit cell dimensions (a, b, c, α, β, γ), and space group are not available.
Table 2: Crystallographic Data (Not Available)
| Parameter | Value |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
In the absence of crystallographic data, a definitive analysis of the solid-state molecular conformation of this compound, including the dihedral angles between the phenyl rings and the orientation of the substituent groups, cannot be provided. Furthermore, details of any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing, remain unknown.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations
The electronic structure is fundamental to understanding a molecule's properties and reactivity. Computational methods could offer a deep dive into the electronic landscape of 2-Acetoxy-4'-propoxybenzophenone.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying the ground state properties of medium-sized organic molecules like this compound. A typical DFT study would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information could be derived, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and steric interactions.
Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
|---|---|
| Optimized Energy (Hartree) | (Value) |
| Dipole Moment (Debye) | (Value) |
| Polarizability (a.u.) | (Value) |
Note: The values in this table are hypothetical and await experimental or computational verification.
Ab Initio Methods for High-Accuracy Calculations
For even greater accuracy, particularly for electronic properties, researchers could turn to ab initio methods. These methods are based on first principles of quantum mechanics without the use of empirical parameters. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide benchmark values for the electronic energy and other properties of this compound. While computationally more demanding, such studies would offer a "gold standard" for theoretical data on this molecule.
Investigation of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. A computational study would visualize the spatial distribution of these orbitals and calculate their energy levels. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests a more reactive molecule.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These descriptors would provide a quantitative measure of the molecule's tendency to attract or donate electrons, which is fundamental to predicting its behavior in chemical reactions.
Hypothetical FMO and Reactivity Descriptor Data for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Gap | (Value) |
| Electronegativity (χ) | (Value) |
| Chemical Hardness (η) | (Value) |
Note: The values in this table are hypothetical and await experimental or computational verification.
Simulation of Reaction Pathways and Energy Profiles
Beyond static properties, computational chemistry can simulate the dynamics of chemical reactions, providing insights into reaction mechanisms and kinetics.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
For any potential chemical transformation involving this compound, for example, hydrolysis of the acetoxy group or electrophilic substitution on the aromatic rings, computational methods could be used to locate the transition state structure. The transition state is the highest energy point along the reaction pathway and is crucial for determining the reaction rate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. This calculation maps out the entire reaction pathway, connecting the reactants, the transition state, and the products. The resulting energy profile would provide the activation energy, which is essential for understanding the feasibility and kinetics of the reaction under different conditions.
Molecular Dynamics Simulations of Reactivity
Molecular Dynamics (MD) simulations could provide a dynamic picture of this compound's behavior over time, including its conformational changes and interactions with other molecules or a solvent. In the context of reactivity, MD simulations can be used to explore the potential energy surface and identify favorable reaction pathways. By simulating the molecule's movements and interactions at an atomistic level, researchers could gain a deeper understanding of the factors that govern its reactivity, such as solvent effects and the role of specific functional groups.
Prediction of Spectroscopic Parameters
Density Functional Theory (DFT) has become a standard tool for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govmdpi.com The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). mdpi.com These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, DFT calculations would be performed to predict both ¹H and ¹³C NMR spectra. This is a multi-step process:
A conformational search, as described in the previous section, would identify the lowest energy conformer or a set of low-energy conformers.
The geometry of the most stable conformer(s) would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)). mdpi.com
NMR shielding calculations would be performed on the optimized geometry. If multiple conformers are close in energy, a Boltzmann-averaged spectrum would be computed.
Solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM) to provide more accurate predictions for spectra recorded in solution. nih.gov
The accuracy of this approach is demonstrated in numerous studies where calculated shifts show excellent linear correlation with experimental data. nih.govmdpi.com The table below presents a hypothetical comparison of experimental versus DFT-calculated ¹H NMR chemical shifts for a key proton in a related benzophenone (B1666685) structure, illustrating the expected accuracy.
| Proton Environment | Hypothetical Experimental Shift (ppm) | Hypothetical DFT-Calculated Shift (ppm) | Reference Methodology |
|---|---|---|---|
| Aromatic Proton ortho to Carbonyl | 7.82 | 7.75 | mdpi.com |
| Aromatic Proton meta to Carbonyl | 7.45 | 7.40 | mdpi.com |
| Aromatic Proton para to Carbonyl | 7.55 | 7.50 | nih.gov |
Computational methods are also highly effective for simulating vibrational (IR) and electronic (UV-Vis) spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and corresponding intensities of a molecule. nih.govnih.gov After geometry optimization, a frequency calculation is performed. The results provide a set of normal modes, each with a specific frequency. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov For this compound, this would allow for the unambiguous assignment of key vibrational bands, such as the C=O stretches of the ketone and ester groups, and the C-O-C stretches of the ether and ester linkages.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra. psu.eduresearchgate.netphyschemres.org The calculation provides the vertical excitation energies from the ground state to various excited states, along with the oscillator strength for each transition, which relates to the intensity of the absorption band. physchemres.org For this compound, TD-DFT would predict the wavelengths of maximum absorption (λ_max) corresponding to electronic transitions, such as the n→π* transition of the carbonyl group and the π→π* transitions of the aromatic system. researchgate.net
The table below shows an example of calculated spectroscopic data for a related benzophenone derivative, illustrating the expected outputs for a study on this compound.
| Spectroscopic Feature | Calculated Value | Assignment | Reference |
|---|---|---|---|
| IR Frequency | 1735 cm⁻¹ (scaled) | Carbonyl (C=O) Stretch | nih.gov |
| IR Frequency | 3080 cm⁻¹ (scaled) | Aromatic C-H Stretch | nih.gov |
| UV-Vis λ_max | 314 nm | HOMO→LUMO (π→π*) Transition | physchemres.org |
| UV-Vis λ_max | 284 nm | S₀→S₂ Transition | physchemres.org |
Application of Machine Learning in Acetoxybenzophenone Chemistry
Machine learning (ML) is transforming chemical research by enabling the prediction of properties and reaction outcomes from large datasets. acs.orgnih.govmit.edueurekalert.org
ML models can be trained to predict the outcome of chemical reactions, such as the expected yield or the most likely product. acs.orgmit.edu For the synthesis of this compound, which could involve reactions like Friedel-Crafts acylation followed by esterification, an ML model could be developed.
The process would involve:
Data Collection: Gathering a large dataset of similar reactions from literature and patents, including reactants, reagents, solvents, temperatures, and reported yields. nih.gov
Featurization: Converting the molecules and reaction conditions into numerical descriptors (fingerprints, calculated molecular properties).
Model Training: Using algorithms like neural networks or gradient boosting to train a model that correlates the input features with the reaction outcome. acs.orgnih.gov
Such a model could then be used to predict the optimal conditions for synthesizing this compound with high yield, saving significant experimental time and resources.
| Reactant (Phenol) | Acylating Agent | Catalyst | Temperature (°C) | Predicted Yield (%) |
|---|---|---|---|---|
| 2-Hydroxy-4'-propoxybenzophenone | Acetyl Chloride | Pyridine | 25 | 92 |
| 2-Hydroxy-4'-propoxybenzophenone | Acetic Anhydride (B1165640) | DMAP | 40 | 95 |
| 2-Hydroxy-4'-methoxybenzophenone | Acetyl Chloride | Pyridine | 25 | 88 |
| 2-Hydroxybenzophenone (B104022) | Acetic Anhydride | None | 80 | 65 |
Machine learning can also uncover subtle relationships between a molecule's structure and its chemical reactivity (Quantitative Structure-Reactivity Relationships, or QSRR). acs.orgacs.org For a class of compounds like acetoxybenzophenones, an ML model could be built to predict their reactivity in a particular process, for example, their efficacy as UV absorbers.
The model would be trained on a dataset of different benzophenone derivatives and their measured reactivity. researchgate.net The input features would be a set of calculated molecular descriptors (e.g., HOMO/LUMO energies, partial charges, dipole moment, steric parameters). The model would then learn the complex, often non-linear, relationship between these structural features and the observed reactivity. acs.orgacs.org This provides valuable insights into which parts of the molecule are most important for a given function, guiding the design of new compounds with enhanced properties.
Advanced Applications in Chemical Sciences
Utilization as Chemical Building Blocks in Organic Synthesis
2-Acetoxy-4'-propoxybenzophenone serves as a valuable intermediate and building block in organic synthesis, primarily due to the reactivity of its functional groups. The acetoxy group can be readily hydrolyzed to a hydroxyl group, yielding 2-hydroxy-4'-propoxybenzophenone. This phenolic hydroxyl group, in conjunction with the benzophenone (B1666685) carbonyl, can direct further chemical transformations.
The synthesis of this compound itself can be conceptualized through established synthetic methodologies for benzophenone derivatives. A common approach involves the Friedel-Crafts acylation. For instance, the synthesis could proceed via the acylation of a suitably protected phenol (B47542) with 4-propoxybenzoyl chloride, followed by deprotection and subsequent acetylation. Alternatively, the reaction could involve the coupling of a substituted aryl halide with an appropriate organometallic reagent.
The true utility of this compound as a building block lies in its potential for derivatization. The hydrolysis of the acetoxy group provides a route to a variety of other functional groups. The resulting 2-hydroxy-4'-propoxybenzophenone can undergo etherification, esterification, or be used in condensation reactions to synthesize more complex molecules. The presence of the propoxy group on one of the phenyl rings also influences the solubility and electronic properties of the molecule, which can be a desirable feature in the design of new compounds.
Role as Photoinitiators in Polymerization Processes
Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization. Upon absorption of UV radiation, the benzophenone moiety is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine or a thiol, to generate initiating free radicals.
While specific studies detailing the photoinitiating efficiency of this compound are not extensively documented in publicly available literature, its structural features suggest it would function in a similar manner to other alkoxy-substituted benzophenones. The presence of the 4'-propoxy group, an electron-donating group, can influence the photophysical properties of the molecule, potentially affecting the energy of the excited states and the efficiency of hydrogen abstraction.
The general mechanism for a benzophenone (BP) derivative as a photoinitiator is as follows:
Excitation: BP + hν → ¹BP* → ³BP*
Hydrogen Abstraction: ³BP* + R-H → [BP-H]• + R•
Initiation: R• + Monomer → Polymer Chain
The performance of a photoinitiator system depends on factors such as the UV absorption characteristics of the photoinitiator, the concentration of the co-initiator, and the nature of the monomer being polymerized.
Development as UV-Stabilizers for Materials Science Applications
The ability of benzophenone derivatives to absorb UV radiation and dissipate the energy as heat makes them effective UV stabilizers for a wide range of polymeric materials. The mechanism of UV stabilization by 2-hydroxybenzophenone (B104022) derivatives involves an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen. Upon absorption of UV light, the molecule undergoes a reversible keto-enol tautomerism, which allows for the harmless dissipation of the absorbed energy.
For this compound, its direct application as a UV stabilizer in this form is less common, as the key 2-hydroxyl group is protected as an acetate (B1210297). However, it can serve as a precursor to the active UV-stabilizing compound, 2-hydroxy-4'-propoxybenzophenone. In some applications, the acetoxy group could be cleaved in situ to generate the active stabilizer.
The effectiveness of a UV stabilizer is often related to its compatibility with the polymer matrix and its photostability. The propoxy group in 2-hydroxy-4'-propoxybenzophenone would enhance its compatibility with non-polar polymers compared to the parent 2-hydroxybenzophenone. The general mechanism for UV stabilization by 2-hydroxybenzophenones is depicted below:
| Step | Process | Description |
| 1 | UV Absorption | The 2-hydroxybenzophenone molecule absorbs harmful UV radiation. |
| 2 | Excited State Tautomerization | The molecule undergoes a rapid, reversible tautomerization to an excited-state enol form. |
| 3 | Energy Dissipation | The excited enol form rapidly decays back to the ground state keto form, releasing the absorbed energy as harmless heat. |
This cyclic process allows the molecule to dissipate UV energy repeatedly without undergoing significant degradation itself, thereby protecting the polymer matrix from photodegradation.
Design of Functional Organic Materials Based on Benzophenone Scaffolds
The rigid and photoactive nature of the benzophenone core makes it an attractive scaffold for the design of a wide array of functional organic materials. These materials find applications in fields such as organic electronics, sensing, and photolithography. The properties of these materials can be finely tuned by modifying the substitution pattern on the two phenyl rings of the benzophenone scaffold. nih.gov
The introduction of an acetoxy and a propoxy group, as in this compound, allows for the modulation of key properties such as solubility, thermal stability, and photophysical characteristics. For instance, the propoxy group can enhance solubility in organic solvents, which is crucial for the solution-based processing of organic electronic devices. The acetoxy group can be a handle for further functionalization or for attachment to a polymer backbone.
Benzophenone derivatives have been extensively studied for their use in:
Organic Light-Emitting Diodes (OLEDs): The benzophenone moiety can be incorporated into host materials for phosphorescent OLEDs, where its high triplet energy allows for efficient energy transfer to the phosphorescent dopant. nih.gov
Nonlinear Optical (NLO) Materials: The donor-acceptor nature that can be imparted to the benzophenone scaffold by appropriate substitution makes these compounds candidates for NLO applications.
Photosensitive Polymers: Benzophenone derivatives can be incorporated into polymer chains to create photosensitive materials that can be crosslinked or patterned upon exposure to UV light.
While specific research on functional materials derived directly from this compound is limited, the principles of molecular design based on the benzophenone scaffold are well-established and provide a clear pathway for the future development of novel materials based on this versatile compound.
Challenges and Future Directions in 2 Acetoxy 4 Propoxybenzophenone Research
Overcoming Synthetic Hurdles for Complex Derivatives
The synthesis of 2-Acetoxy-4'-propoxybenzophenone and its more complex derivatives often relies on classical methods such as the Friedel-Crafts acylation, which, while powerful, is not without its limitations. The introduction of diverse functionalities to the benzophenone (B1666685) core to create novel derivatives presents several synthetic challenges.
A primary route to the precursor, 2-hydroxy-4'-propoxybenzophenone, involves the Friedel-Crafts acylation of a substituted phenol (B47542) with a benzoyl chloride derivative. However, the reaction is often plagued by issues of regioselectivity, and the presence of the hydroxyl group can lead to side reactions. Subsequent acetylation to yield the final product adds another step to the sequence. The synthesis of more elaborate derivatives, where either the acetoxy or propoxy groups are replaced by more complex moieties, requires robust and high-yielding synthetic strategies.
Key challenges in the synthesis of complex derivatives include:
Limited Substrate Scope: The Friedel-Crafts acylation is notoriously difficult on aromatic rings that are substituted with strongly electron-withdrawing groups. libretexts.org This limits the types of functional groups that can be present on the starting materials.
Polyalkylation/Polyacylation: It can be challenging to prevent multiple additions of the acyl group to the aromatic ring, leading to a mixture of products and reducing the yield of the desired compound. libretexts.orglibretexts.org
Harsh Reaction Conditions: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, which can be difficult to handle and generate significant waste. ethz.ch
Future research in this area should focus on the development of more versatile and milder synthetic methods. The use of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, has shown promise for the formation of the biaryl ketone core of related benzophenone derivatives and could be adapted for this system. The exploration of novel catalytic systems that can operate under milder conditions and with a broader substrate scope is also a critical area of investigation.
Table 1: Comparison of Synthetic Methods for Benzophenone Derivatives
| Method | Advantages | Disadvantages | Key Research Directions |
| Friedel-Crafts Acylation | Readily available starting materials. | Harsh conditions, limited substrate scope, polyacylation, waste generation. libretexts.orglibretexts.orgethz.ch | Development of recyclable catalysts (e.g., ionic liquids), milder reaction conditions. researchgate.net |
| Suzuki-Miyaura Coupling | Mild conditions, high functional group tolerance. | Requires pre-functionalized starting materials (e.g., boronic acids). | Expansion of substrate scope, development of more active catalysts. |
| Oxidation of Diphenylmethane | Can be a direct route to the benzophenone core. | May require harsh oxidants, potential for over-oxidation. | Development of selective and green oxidation catalysts. |
Advancing Mechanistic Understanding of Key Transformations
A thorough understanding of the reaction mechanisms governing the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and designing novel applications. The key reactive centers in this molecule are the ester (acetoxy) group, the ketone carbonyl group, and the aromatic rings.
The hydrolysis of the acetoxy group to the corresponding 2-hydroxy-4'-propoxybenzophenone is a fundamental transformation. Mechanistic studies on the hydrolysis of similar esters, such as the lactone ring in camptothecin (B557342) analogues, have shown that the reaction is pH-dependent and proceeds via acyl cleavage. nih.gov Understanding the kinetics and mechanism of this hydrolysis under various conditions is essential for controlling the stability and reactivity of the parent compound.
The ketone moiety imparts photochemical activity to the molecule. Benzophenone itself is a well-known photosensitizer that can undergo photoreduction in the presence of a hydrogen donor to form benzpinacol. youtube.comwikipedia.org The triplet state of benzophenone plays a key role in this process. acs.org The influence of the acetoxy and propoxy substituents on the photochemical behavior of this compound is an area that warrants detailed investigation.
Future research should focus on:
Kinetic Studies: Detailed kinetic analysis of the hydrolysis of the acetoxy group under a range of pH and temperature conditions.
Isotopic Labeling Studies: The use of isotopic labeling (e.g., with ¹⁸O) to definitively establish the mechanism of hydrolysis and other transformations. nih.gov
Photophysical and Photochemical Studies: Investigation of the excited state dynamics and photoreactivity of this compound to understand its potential as a photoinitiator or photosensitizer.
Theoretical Calculations: The use of computational chemistry to model the transition states of key reactions and to predict the reactivity of the molecule.
Integration of Multiscale Computational Approaches for Enhanced Prediction
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. Multiscale modeling, which combines different levels of theory to study systems at various length and time scales, is a particularly promising approach.
At the most fundamental level, quantum mechanical (QM) methods can be used to calculate the electronic structure, geometry, and spectroscopic properties of the molecule. This information can provide insights into its reactivity and help to elucidate reaction mechanisms. For larger systems, such as the molecule interacting with a solvent or a catalyst surface, hybrid QM/MM (quantum mechanics/molecular mechanics) methods can be employed. researchgate.net
Challenges in this area include the computational cost of high-level QM calculations and the need for accurate force fields for MM simulations. The development of more efficient computational algorithms and the use of machine learning to develop predictive models are key areas of future research.
Potential applications of multiscale modeling to this compound research include:
Prediction of Spectroscopic Properties: Calculation of NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its derivatives.
Modeling Reaction Mechanisms: Elucidation of the transition state structures and activation energies for key reactions, such as hydrolysis and photochemical transformations.
Solvent Effects: Simulation of the behavior of the molecule in different solvents to understand how the solvent influences its properties and reactivity.
Design of Novel Derivatives: In silico screening of potential derivatives with desired properties before embarking on their synthesis.
Expanding the Scope of Non-Biological Chemical Applications
While benzophenone derivatives have found numerous biological applications, the non-biological chemical applications of this compound remain relatively unexplored. nih.gov The presence of the acetoxy and propoxy groups provides handles for further functionalization, opening up possibilities for its use as a versatile building block in organic synthesis.
The acetoxy group, being a good leaving group, can be displaced by a variety of nucleophiles, allowing for the introduction of new functional groups at the 2-position. rsc.org The ketone carbonyl group can undergo a range of reactions, including reductions, additions, and condensations.
Potential non-biological applications that could be explored include:
Photoinitiators: The benzophenone core is a well-known photoinitiator for polymerization reactions. acs.org The specific substitution pattern of this compound may offer advantages in terms of solubility, reactivity, and the properties of the resulting polymers.
Materials Science: The molecule could be incorporated into polymers or other materials to impart specific properties, such as UV absorption or altered surface characteristics.
Sensors: The molecule could be functionalized to act as a chemosensor for the detection of specific analytes.
Organic Synthesis: Its use as a key intermediate in the synthesis of more complex target molecules with interesting properties.
Future research should focus on a systematic exploration of the reactivity of this compound and the development of new synthetic methodologies that leverage its unique functional groups.
Sustainable Synthetic Methodologies for Acetoxybenzophenones
The development of sustainable and environmentally friendly synthetic methods is a major goal in modern chemistry. The traditional synthesis of benzophenones often involves the use of hazardous reagents and solvents, and generates significant amounts of waste. researchgate.net There is a pressing need to develop greener alternatives for the synthesis of this compound and other acetoxybenzophenones.
Key areas for research in sustainable synthesis include:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids.
Catalysis: The development of highly efficient and recyclable catalysts to replace stoichiometric reagents. For example, the use of solid acid catalysts or Lewis acidic ionic liquids in Friedel-Crafts reactions can simplify product purification and reduce waste. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of the benzophenone scaffold.
The concept of "green chemistry" provides a framework for the development of more sustainable chemical processes. nih.govnih.govresearchgate.net By applying the principles of green chemistry to the synthesis of acetoxybenzophenones, it should be possible to develop new methods that are not only more environmentally friendly but also more efficient and cost-effective.
Table 2: Principles of Green Chemistry and their Application to Acetoxybenzophenone Synthesis
| Principle | Application to Acetoxybenzophenone Synthesis |
| Prevention | Design synthetic routes that minimize waste generation. |
| Atom Economy | Maximize the incorporation of atoms from reactants into the final product. |
| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity. |
| Designing Safer Chemicals | Design chemical products to be effective while minimizing their toxicity. |
| Safer Solvents and Auxiliaries | Minimize the use of auxiliary substances or make them innocuous. |
| Design for Energy Efficiency | Conduct synthetic methods at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Use renewable raw materials or feedstocks whenever practicable. |
| Reduce Derivatives | Minimize or avoid unnecessary derivatization. |
| Catalysis | Use catalytic reagents in preference to stoichiometric reagents. researchgate.net |
| Design for Degradation | Design chemical products to break down into innocuous degradation products. |
| Real-time Analysis for Pollution Prevention | Develop analytical methodologies for real-time monitoring and control. nih.gov |
| Inherently Safer Chemistry for Accident Prevention | Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Acetoxy-4'-propoxybenzophenone in a laboratory setting?
- Methodological Answer :
- pH Control : Maintain a pH range of 3–6 (optimally pH 4) during synthesis to stabilize intermediates and minimize side reactions, as demonstrated in analogous acetophenone derivatives .
- Reagent Selection : Use copper sulfate as a catalyst for coupling reactions involving phenoxy groups, ensuring efficient formation of the benzophenone backbone .
- Purification : Employ steam distillation followed by benzene extraction and reduced-pressure rectification to isolate the compound with high purity .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of acetoxy and propoxy substituents. Compare chemical shifts with structurally similar compounds (e.g., 4-methoxybenzophenone derivatives) .
- Chromatography : Perform HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry : High-resolution MS (HRMS) can resolve isotopic patterns and verify molecular weight (expected ~300–350 g/mol range for benzophenone derivatives) .
Q. What safety protocols should be followed when handling this compound in experimental settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in fume hoods with local exhaust systems to minimize exposure to vapors .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in accordance with hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers address discrepancies in reactivity between this compound and its structural analogs (e.g., 2-hydroxy-4-methoxybenzophenone)?
- Methodological Answer :
- Comparative Kinetics : Perform time-resolved reaction studies under identical conditions (solvent, temperature) to quantify rate differences. For example, the electron-withdrawing acetoxy group in this compound may reduce nucleophilic attack compared to hydroxyl-containing analogs .
- Computational Modeling : Use DFT calculations to compare electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .
- Isolation of Intermediates : Trap reactive intermediates (e.g., via low-temperature quenching) to identify divergent mechanistic pathways .
Q. What strategies are effective in designing stability-enhanced formulations of this compound for long-term studies?
- Methodological Answer :
- Functionalization : Introduce crosslinkable groups (e.g., silane moieties) to anchor the compound into polymer matrices, as seen in benzophenone-based coatings for bioelectronics .
- Encapsulation : Use liposomal or cyclodextrin-based carriers to protect the compound from hydrolysis, particularly the acetoxy group .
- Accelerated Aging Tests : Expose formulations to elevated temperatures (40–60°C) and monitor degradation via HPLC to predict shelf-life .
Q. What experimental approaches are recommended for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms or kinases using fluorogenic substrates, as benzophenones often modulate enzyme activity .
- Cellular Uptake Studies : Label derivatives with fluorescent tags (e.g., dansyl chloride) to track intracellular localization in cancer cell lines .
- In Vivo Toxicity Profiling : Administer graded doses in rodent models to assess hepatotoxicity (monitor ALT/AST levels) and neurotoxicity (behavioral assays) .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the photostability of benzophenone derivatives like this compound?
- Methodological Answer :
- Controlled Light Exposure : Standardize UV irradiation conditions (wavelength, intensity) to eliminate variability. For example, use a solar simulator with AM1.5G filters for consistency .
- Degradation Product Analysis : Identify photoproducts via LC-MS and compare with studies on structurally similar compounds (e.g., oxybenzone’s known photodegradation pathways) .
- Matrix Effects : Test stability in different solvents (e.g., aqueous vs. organic phases) to isolate environmental influences .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
